(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20359484
InChI: InChI=1S/C9H9F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1
SMILES:
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol

(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC20359484

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine -

Specification

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
IUPAC Name (1S)-1-(3,4-difluorophenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C9H9F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1
Standard InChI Key RLCDWCQLJLLBAL-VIFPVBQESA-N
Isomeric SMILES C=C[C@@H](C1=CC(=C(C=C1)F)F)N
Canonical SMILES C=CC(C1=CC(=C(C=C1)F)F)N

Introduction

(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of prop-2-enylamines. It features a prop-2-enylamine backbone with a difluorophenyl substituent at the first position, specifically at the 3 and 4 positions of the phenyl ring. The molecular formula of this compound is C9H9F2N, and it has a molecular weight of approximately 185.18 g/mol .

Synthesis Methods

The synthesis of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine typically involves several key steps, including reductive amination methods, which are favored for their efficiency in converting aldehydes to amines. In industrial settings, large-scale production may employ batch or continuous flow processes using automated reactors to optimize conditions for high yield and purity.

Biological Activities and Potential Applications

Research indicates that (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine exhibits significant biological activities, suggesting its potential in various fields such as medicinal chemistry and herbicide development. Preliminary studies suggest its interaction with biological systems could lead to therapeutic effects, although further investigations are necessary to elucidate its mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Compound NameMolecular FormulaSimilarity LevelUnique Features
(R)-1-(3,4-Difluorophenyl)ethanamineHighContains a different substitution pattern on the phenyl ring
(S)-1-(3,4-Difluorophenyl)ethanamineHighEnantiomer of the above compound
3-(4-Fluorophenyl)prop-2-en-1-amineModerateLacks the additional fluorine atom on the phenyl ring
4-(Trifluoromethyl)phenethylamineModerateContains trifluoromethyl group instead of difluoro

This table highlights the uniqueness of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine due to its specific difluoro substitution pattern and chiral configuration.

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